

Application Note: Asymmetric Synthesis of - Chiral Picolylamines from 2-Cyanopyridine

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Compound of Interest

Compound Name: *(R)*-1-(pyridin-2-yl)propan-1-amine

CAS No.: 249920-06-7

Cat. No.: B3326362

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-substituted 2-pyridylmethyamines Read Time: 12 Minutes

Executive Summary & Strategic Importance

The 2-cyanopyridine moiety is a ubiquitous, cost-effective starting material in drug discovery. However, converting the nitrile group (-CN) into a chiral amine (-CH(R)NH

) with high enantiomeric excess (ee) presents a specific synthetic challenge: preventing metal poisoning by the pyridine nitrogen while controlling the facial selectivity of the reduction.

This guide details two validated workflows to achieve this transformation ("Reductive Alkylation" in the broad sense of installing an alkyl group and reducing to an amine):

- Chemocatalytic Route: Sequential organometallic addition followed by Iridium-catalyzed asymmetric hydrogenation.
- Biocatalytic Route: Chemo-enzymatic cascade utilizing
-Transaminases (ATAs).

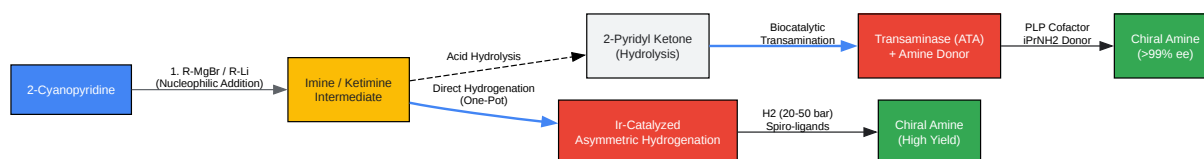
Key Applications

- Pharmacophores: Precursors for histamine H1 antagonists (e.g., Bepotastine derivatives) and ALK inhibitors.
- Ligand Synthesis: Chiral picolylamines serve as
 - bidentate ligands for asymmetric catalysis.

Mechanistic Pathways & Logic

The transformation requires two distinct chemical operations: C–C bond formation (alkylation) and enantioselective reduction.

Pathway Logic Diagram (DOT)



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Figure 1: Divergent synthetic pathways from 2-cyanopyridine to chiral amines. The chemocatalytic route offers speed; the biocatalytic route offers superior optical purity.

Protocol A: Chemocatalytic Asymmetric Hydrogenation

Best for: High-throughput library generation, scale-up of hydrophobic substrates.

The Challenge: Catalyst Deactivation

The pyridine nitrogen is a strong

-donor that can bind to the Iridium catalyst, poisoning it.

- Solution: Use strongly coordinating chiral ligands (e.g., Spiro-phosphine-oxazolines or f-Amphol) that outcompete the pyridine nitrogen for the metal center, or use acidic additives to protonate the pyridine nitrogen.

Materials

- Substrate: 2-Cyanopyridine (1.0 equiv).
- Alkylating Agent: Aryl/Alkyl Grignard (R-MgBr, 1.2 equiv).
- Catalyst:
(1.0 mol%) + (S)-SpiroPAP or (S,S)-f-Binaphane (2.2 mol%).
- Additive: Ti(OiPr)
(promotes imine stability) or Iodine (
) as an activator.
- Solvent: Anhydrous THF (step 1), Ethanol/TFE (step 2).

Step-by-Step Methodology

- Nucleophilic Addition (Imine Formation):
 - In a flame-dried Schlenk flask under
, dissolve 2-cyanopyridine (10 mmol) in anhydrous THF (20 mL).
 - Cool to 0°C. Dropwise add R-MgBr (12 mmol).
 - Observation: Solution turns deep yellow/orange (magnesium ketimine salt).
 - Stir at RT for 2 hours.
 - Quench: Add dry MeOH (5 mL) carefully to quench excess Grignard. Do not add aqueous acid if performing a one-pot hydrogenation, as this hydrolyzes the imine to a ketone.

- Asymmetric Hydrogenation (One-Pot):
 - Transfer the crude imine solution to a high-pressure autoclave.
 - Add the pre-formed catalyst complex: Mix
and Chiral Ligand in degassed EtOH (5 mL) for 30 mins under Ar.
 - Add additive: 10 mol%
or 1.0 equiv Ti(OiPr)
(crucial for turnover).
 - Pressurize with
(30–50 bar).
 - Stir at 25–40°C for 12–24 hours.
- Workup & Purification:
 - Release
. Concentrate in vacuo.
 - Redissolve in EtOAc, wash with saturated
(remove metal salts).
 - Purify via Flash Column Chromatography (SiO
, DCM/MeOH/NH
gradient).

Critical Data Table: Catalyst Performance

Ligand Class	Catalyst Loading	H2 Pressure	Yield (%)	ee (%)	Notes
Spiro-PAP	0.1 - 1.0 mol%	50 bar	92-96	90-98	Best for bulky aryl R-groups [1].
f-Amphol	0.01 - 0.1 mol%	20 bar	>99	>99	Extremely active; tolerates ortho-subst [2].
Binap	2.0 mol%	60 bar	75	40-60	Poor enantiocontrol due to pyridine binding.

Protocol B: Biocatalytic Transamination

Best for: Late-stage functionalization, extremely high purity requirements (>99.5% ee), green chemistry compliance.

The Challenge: Equilibrium Displacement

Transaminases are reversible. Converting a ketone (from nitrile hydrolysis) to an amine requires shifting the equilibrium.

- Solution: Use an excess of amine donor (Isopropylamine) and remove the coproduct (acetone) via evaporation or coupled enzymatic cascades (LDH/GDH).

Materials

- Precursor: 2-Pyridyl Ketone (prepared via Grignard + acidic hydrolysis of 2-cyanopyridine).
- Enzyme:
 - Transaminase (ATA-113, ATA-117, or Codexis variants).

- Cofactor: Pyridoxal-5'-phosphate (PLP).
- Donor: Isopropylamine (IPA) or L-Alanine.
- Buffer: K-Phosphate (100 mM, pH 7.5).

Step-by-Step Methodology

- Substrate Preparation:
 - React 2-cyanopyridine with R-MgBr as in Protocol A.
 - Quench with 2M HCl and stir for 1 hour to hydrolyze the imine to the 2-pyridyl ketone. Isolate the ketone.
- Enzymatic Screening (Micro-scale):
 - In a 96-well plate, add ketone (5 mM), PLP (1 mM), and a panel of ATAs (2 mg/mL).
 - Incubate at 30°C for 24h.
 - Analyze via HPLC (Chiralcel OD-H column) to identify the "hit" enzyme (R- or S-selective).
- Preparative Scale (1g Batch):
 - Reactor: 100 mL round-bottom flask with overhead stirring.
 - Mix: Buffer (50 mL, pH 7.5), PLP (0.5 mM), Isopropylamine (1.0 M, as donor and buffer component).
 - Substrate: Add 2-pyridyl ketone (dissolved in 5% DMSO if insoluble). Final conc: 20-50 mM.
 - Initiate: Add ATA Enzyme (Lyophilized powder, 50 mg).
 - Reaction: Stir at 30°C, open to air (if using IPA) or with a slight sweep to remove acetone coproduct (drives equilibrium).

- Time: 24–48 hours. Monitoring by UPLC.
- Workup:
 - Acidify to pH 2 (quench enzyme, protonate amine). Filter off protein precipitate.
 - Wash aqueous phase with MTBE (removes unreacted ketone).
 - Basify aqueous phase to pH 12 with NaOH.
 - Extract chiral amine into DCM (mL).

Troubleshooting & Quality Control

Common Failure Modes

Symptom	Probable Cause	Corrective Action
Low Conversion (Chemocatalysis)	Pyridine poisoning of Ir/Rh catalyst.	Increase pressure; Add 10 mol% ; Switch to Spiro ligands (rigid backbone prevents N-binding).
Low ee (Chemocatalysis)	Background imine hydrolysis or racemization.	Ensure strictly anhydrous conditions during hydrogenation; Lower temperature to 0°C.
Incomplete Reaction (Biocatalysis)	Product inhibition or unfavorable equilibrium.	Use in situ product removal (ISPR) or switch amine donor to L-Alanine + LDH/GDH recycling system.
Racemization of Product	Acidic -proton is labile.	Avoid strong bases during workup; Store amine as HCl or Tartrate salt.

Analytical Validation

- Enantiomeric Excess: Chiral HPLC (Daicel Chiralpak AD-H or OD-H). Mobile phase: Hexane:IPA:Diethylamine (90:10:0.1).
- Absolute Configuration: Compare optical rotation
with literature standards or perform X-ray crystallography of the HCl salt.

References

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